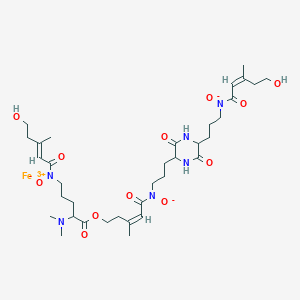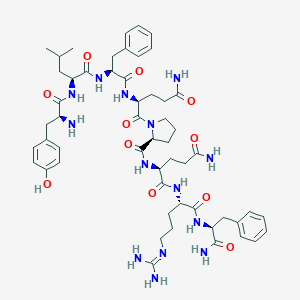
(S)-Ru(OAc)2(H8-BINAP)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related Ru-BINAP complexes involves various strategies, including reduction reactions and the direct combination of Ru precursors with BINAP ligands under specific conditions. For instance, a one-pot synthesis approach has been reported to yield Ru(acac)2(S-BINAP) complexes in near quantitative yield, revealing insights into efficient routes to create effective asymmetric hydrogenation catalyst precursors (Chan, A., Laneman, S., & Day, C., 1995).
Molecular Structure Analysis
The molecular structure of Ru-BINAP complexes, including variants like Ru(acac)2(S-BINAP), features a distorted octahedral geometry around the ruthenium center, coordinated by phosphorus atoms from the BINAP ligand and oxygen atoms from acetylacetonate (acac) ligands. This arrangement is crucial for the complex's catalytic activity and its ability to induce chirality in hydrogenation reactions (Chan, A., Laneman, S., & Day, C., 1995).
Chemical Reactions and Properties
Ru-BINAP complexes are renowned for their role in catalyzing asymmetric hydrogenation, enabling high enantioselectivity. For instance, Ru(OAc)2(BINAP) has been shown to facilitate the P-C bond splitting reaction, producing acetic anhydride and water, a process that elucidates the complex's reactivity and potential mechanism in catalytic cycles (Geldbach, T. J., Reijer, C., Wörle, M., & Pregosin, P., 2002).
Physical Properties Analysis
The physical properties of Ru-BINAP complexes, such as solubility, crystallization behavior, and stability, are influenced by their molecular structure and the nature of substituents on the BINAP ligand. These properties are critical in determining the complexes' applicability in catalysis and their handling in synthetic procedures.
Chemical Properties Analysis
The chemical properties of "(S)-Ru(OAc)2(H8-BINAP)" and related complexes, including their reactivity, catalytic performance, and enantioselectivity in asymmetric reactions, make them valuable tools in organic synthesis. They exhibit remarkable ability to catalyze hydrogenation of a wide range of substrates, achieving high levels of chiral induction and conversion efficiency, which is fundamental for the synthesis of optically active molecules (Uemura, T., Zhang, X., Matsumura, K., Sayo, N., Kumobayashi, H., Ohta, T., Nozaki, K., & Takaya, H., 1996).
科学研究应用
-
- BINAP and its variants are used in asymmetric catalytic hydrogenation of prochiral ketones and olefins to various industrially important compounds .
- The cationic Rh(I)/H8-BINAP complex is used in the room temperature synthesis of substituted fluoranthenes and azafluoranthenes through [2 + 2 + 2] cycloaddition using 1,8-dialkynylnaphthalenes .
- The methods of application involve the use of these catalysts in specific reactions under controlled conditions .
- The outcomes include the production of various industrially important compounds with high enantioselectivity .
安全和危害
未来方向
The use of chiral ruthenium complexes like “(S)-Ru(OAc)2(H8-BINAP)” in asymmetric synthesis is a topic of ongoing research. These complexes have the potential to improve the efficiency and selectivity of chemical reactions, making them valuable tools in the development of new pharmaceuticals and other fine chemicals .
属性
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPLACAJUYPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ru(OAc)2(H8-BINAP) | |
CAS RN |
142962-95-6 |
Source


|
| Record name | (S)-Ru(OAc)2(H8-BINAP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)





